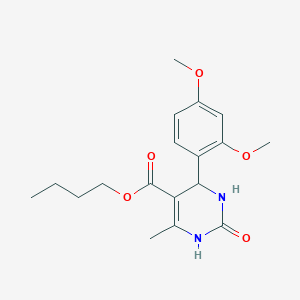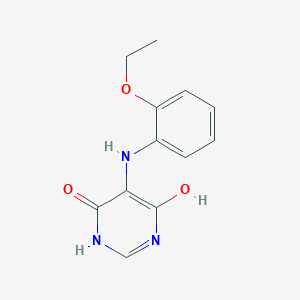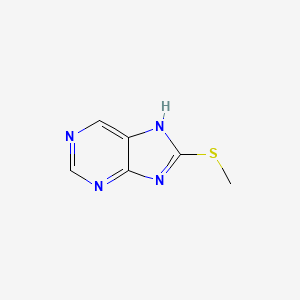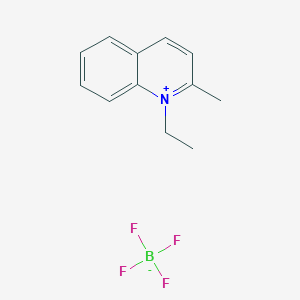
1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C12H14BF4N and a molecular weight of 259.057 g/mol . It is a quaternary ammonium salt, often used in various research and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate typically involves the quaternization of 2-methylquinoline with ethyl iodide, followed by anion exchange with tetrafluoroboric acid to yield the desired tetrafluoroborate salt . The reaction conditions generally include:
Reagents: 2-methylquinoline, ethyl iodide, tetrafluoroboric acid.
Solvents: Commonly used solvents include acetonitrile or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tetrafluoroborate anion can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reactions are often carried out in polar solvents like acetonitrile or ethanol.
Major Products: The major products formed depend on the type of reaction, such as quinoline derivatives from oxidation or dihydroquinoline derivatives from reduction.
Scientific Research Applications
1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its biological effects.
Comparison with Similar Compounds
1-Ethyl-2-methylquinolin-1-ium tetrafluoroborate can be compared with other similar compounds, such as:
1-Ethyl-2-methylquinolinium iodide: Similar structure but different anion, leading to variations in solubility and reactivity.
2-Methylquinoline: The parent compound, lacking the quaternary ammonium group, resulting in different chemical properties.
Quinaldine: Another related compound with distinct chemical and biological properties.
Properties
CAS No. |
21658-58-2 |
|---|---|
Molecular Formula |
C12H14BF4N |
Molecular Weight |
259.05 g/mol |
IUPAC Name |
1-ethyl-2-methylquinolin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C12H14N.BF4/c1-3-13-10(2)8-9-11-6-4-5-7-12(11)13;2-1(3,4)5/h4-9H,3H2,1-2H3;/q+1;-1 |
InChI Key |
ZHMZUUYTLDIVGY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+]1=C(C=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



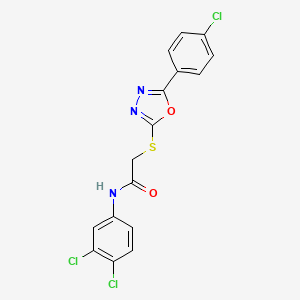



![1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B11770762.png)


